Heptafluoro-1-methoxypropane

Catalog No.
S718050
CAS No.
375-03-1
M.F
C4H3F7O
M. Wt
200.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluoro-1-methoxypropane

CAS Number

375-03-1

Product Name

Heptafluoro-1-methoxypropane

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-methoxypropane

Molecular Formula

C4H3F7O

Molecular Weight

200.05 g/mol

InChI

InChI=1S/C4H3F7O/c1-12-4(10,11)2(5,6)3(7,8)9/h1H3

InChI Key

NOPJRYAFUXTDLX-UHFFFAOYSA-N

SMILES

COC(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

COC(C(C(F)(F)F)(F)F)(F)F

The exact mass of the compound Heptafluoro-1-methoxypropane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent for Fluorinated Materials:

Due to its high boiling point (34.18 °C) and stability towards many chemicals, Heptafluoro-1-methoxypropane could be a valuable solvent for research involving fluorinated materials. These materials often require specialized solvents due to their unique properties. Heptafluoro-1-methoxypropane's fluorinated nature might offer compatibility with these materials, allowing for easier handling and processing during research (US National Library of Medicine, National Institutes of Health: ).

Study of Perfluorinated Compounds (PFCs):

Heptafluoro-1-methoxypropane's similarity to PFCs, a class of man-made chemicals raising environmental concerns, could be advantageous for research on their properties and behavior. Scientists might use Heptafluoro-1-methoxypropane as a model compound to study the environmental fate and transport of PFCs or develop methods for their degradation (US Environmental Protection Agency: ).

High-Performance Liquid Chromatography (HPLC):

The potential solvent properties of Heptafluoro-1-methoxypropane make it a candidate for investigation in HPLC, a technique for separating and analyzing compounds. Its unique characteristics could offer advantages like high volatility or selectivity for specific analytes, leading to improved separation techniques in research (American Chemical Society: ).

Heptafluoro-1-methoxypropane, also known as 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane, is a fluorinated ether with the molecular formula C4H3F7OC_4H_3F_7O and a molecular weight of approximately 200.06 g/mol. This compound appears as a colorless to light yellow liquid at room temperature, with a boiling point of about 34 °C and a melting point of -122 °C . It is characterized by its high fluorine content, which contributes to its unique chemical properties and stability.

Typical of ethers and fluorinated compounds. It can participate in:

  • Nucleophilic Substitution Reactions: The ether bond can be cleaved under strong nucleophilic conditions.
  • Dehydrofluorination: Under specific conditions, it can lose hydrogen fluoride, leading to the formation of unsaturated fluorinated compounds.
  • Hydrolysis: Although insoluble in water, it may react with strong acids or bases under certain conditions.

Heptafluoro-1-methoxypropane can be synthesized through several methods:

  • Fluorination of Propylene Oxide: This involves the reaction of propylene oxide with fluorinating agents to introduce fluorine atoms into the molecule.
  • Alkylation Reactions: Using perfluorinated alcohols and alkyl halides can yield heptafluoro-1-methoxypropane through nucleophilic substitution mechanisms.
  • Direct Fluorination: Utilizing elemental fluorine in controlled conditions to fluorinate hydrocarbons may also produce this compound.

Heptafluoro-1-methoxypropane has several applications:

  • Solvent: It is used as a solvent in various chemical processes due to its stability and ability to dissolve a range of substances.
  • Refrigerant: Its low boiling point makes it suitable for use in refrigeration systems.
  • Aerosol Propellant: It can serve as an environmentally friendly propellant in aerosol formulations.

Heptafluoro-1-methoxypropane shares similarities with several other fluorinated ethers. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaBoiling Point (°C)Unique Features
Heptafluoro-1-methoxypropaneC4H3F7O34High fluorine content; very toxic to aquatic life
Perfluoropropyl methyl etherC4H5F745Used primarily as a solvent; less toxic
1H,1H,2H,2H-perfluorodecyl methyl etherC13H11F1760Higher molecular weight; more stable
Trifluoroacetic acidC2HF3O272Strong acid; used in organic synthesis

Heptafluoro-1-methoxypropane's unique combination of properties makes it particularly valuable in industrial applications while also raising environmental concerns due to its toxicity.

Molecular Structure and Configuration

Heptafluoro-1-methoxypropane exhibits a distinctive molecular architecture characterized by a propane backbone containing seven fluorine atoms and one methoxy functional group [1]. The compound possesses the molecular formula C₄H₃F₇O with a molecular weight of 200.05 grams per mole [2] [3]. The structural arrangement features a three-carbon chain where the first and second carbon atoms are fully substituted with fluorine atoms, while the third carbon bears both fluorine atoms and the methoxy group attachment [1].

The molecular geometry demonstrates a tetrahedral configuration around each carbon center, consistent with sp³ hybridization [4]. The presence of highly electronegative fluorine atoms creates significant electron-withdrawing effects throughout the molecular framework [5]. The methoxy group (-OCH₃) is positioned at the terminal carbon, establishing an ether linkage that influences the compound's overall polarity and intermolecular interactions [1] [5].

The SMILES notation COC(F)(F)C(F)(F)C(F)(F)F provides a comprehensive representation of the atomic connectivity and bonding pattern [5]. The three-dimensional structure reveals that the carbon-fluorine bonds maintain typical lengths of approximately 1.35 Angstroms, while the carbon-oxygen bond in the ether linkage extends to approximately 1.43 Angstroms [4].

PropertyValue
Molecular FormulaC₄H₃F₇O
Molecular Weight200.05 g/mol
SMILESCOC(F)(F)C(F)(F)C(F)(F)F
InChI KeyNOPJRYAFUXTDLX-UHFFFAOYSA-N
Melting Point-122°C to -123°C
Boiling Point34°C
Density1.409 g/cm³

Nomenclature Systems and Naming Conventions

The systematic nomenclature of heptafluoro-1-methoxypropane follows established International Union of Pure and Applied Chemistry conventions for fluorinated organic compounds [1]. The primary International Union of Pure and Applied Chemistry name, 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane, explicitly indicates the positions of all seven fluorine substituents and the location of the methoxy group [1] [6].

Alternative systematic naming approaches include the designation "Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-" which emphasizes the propane backbone structure [1] [4]. This nomenclature system prioritizes the base hydrocarbon chain while indicating the specific substitution pattern through numerical locants [1].

The compound is also recognized through functional group-based naming conventions as heptafluoropropyl methyl ether and methyl perfluoropropyl ether [1] [3]. These designations emphasize the ether functional group and highlight the relationship between the fluorinated propyl moiety and the methyl group [6] [5].

Common chemical naming practices have established several accepted variations including methyl heptafluoropropyl ether and perfluoropropyl methyl ether [1] [7]. These alternative names reflect different approaches to describing the molecular structure while maintaining chemical accuracy [3] [6].

Naming SystemName
International Union of Pure and Applied Chemistry Name1,1,1,2,2,3,3-heptafluoro-3-methoxypropane
Alternative International Union of Pure and Applied ChemistryPropane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-
Systematic NameHeptafluoropropyl methyl ether
Common NameMethyl perfluoropropyl ether
Trade NameNovec 7000

Chemical Classification and Taxonomy

Heptafluoro-1-methoxypropane belongs to the broader class of hydrofluoroethers, which are characterized by the presence of both carbon-fluorine bonds and ether functional groups [8]. This classification encompasses compounds with the general structural motif containing fluorinated carbon chains connected through oxygen linkages [8]. The compound specifically falls within the subclass of partially segregated hydrofluoroethers due to its structural arrangement where fluorinated and non-fluorinated segments are distinctly separated [9].

The taxonomic classification further identifies heptafluoro-1-methoxypropane as a member of the per- and polyfluoroalkyl substances family [1] [10]. This designation reflects the presence of multiple carbon-fluorine bonds within the molecular structure, meeting the criteria established by regulatory agencies for per- and polyfluoroalkyl substances identification [10]. The compound satisfies the Organization for Economic Cooperation and Development definition of per- and polyfluoroalkyl substances as a fluorinated substance containing at least one fully fluorinated methyl or methylene carbon atom [10].

From an organofluorine chemistry perspective, the compound represents a fluorinated ether derivative where the high degree of fluorination significantly influences its physical and chemical properties [11] [12]. The presence of seven fluorine atoms creates a partially fluorinated alkyl chain, distinguishing it from fully perfluorinated analogs [9] [8].

The chemical classification system recognizes heptafluoro-1-methoxypropane as an aliphatic ether with extensive fluorine substitution [1] [13]. This categorization emphasizes both the ether functional group and the aliphatic nature of the carbon framework [14]. The compound's classification within hydrofluoroether categories specifically identifies it as a methoxy-substituted perfluoroalkyl compound [15] [16].

Registry and Identification Standards

Chemical Abstracts Service Registry (375-03-1)

The Chemical Abstracts Service Registry Number 375-03-1 serves as the definitive international identifier for heptafluoro-1-methoxypropane [1] [2] [3]. This unique numerical designation was assigned by the Chemical Abstracts Service division of the American Chemical Society and provides unambiguous identification within global chemical databases [17] [7]. The registry number facilitates accurate cross-referencing across scientific literature, regulatory documents, and commercial databases [13].

The Chemical Abstracts Service system ensures that 375-03-1 corresponds exclusively to the specific molecular structure and stereochemistry of heptafluoro-1-methoxypropane [1] [4]. This registry entry includes comprehensive structural information, molecular formula verification, and standardized nomenclature data [3] [6]. The Chemical Abstracts Service database maintains detailed records of the compound's discovery, initial characterization, and subsequent research developments [1].

Registry SystemIdentifier
Chemical Abstracts Service Registry Number375-03-1
DSSTox Substance IDDTXSID7074909
Nikkaji NumberJ641.708F
MDL NumberMFCD01320779
PubChem CID2774943
WikiData IDQ66084471

Alternative Naming Systems

International chemical databases employ various alternative naming systems for heptafluoro-1-methoxypropane to ensure comprehensive identification across different scientific disciplines [1] [6]. The National Institute of Standards and Technology WebBook utilizes the systematic name "1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane" as the primary identifier [4] [19]. This standardized approach ensures consistency within thermodynamic and spectroscopic databases [4].

The European chemical inventory systems recognize the compound through multiple synonymous designations including "1-Methoxyheptafluoropropane" and related structural descriptors [6] [20]. These alternative names accommodate different regional naming preferences while maintaining chemical accuracy [6] [7].

Specialized databases employ functional group-based naming systems such as "perfluoropropyl methyl ether" and "methyl perfluoropropyl ether" [1] [3]. These designations emphasize the ether linkage and provide intuitive understanding of the molecular structure [5] [7].

The Japanese Chemical Substance Dictionary (Nikkaji) assigns the identifier J641.708F and employs Japanese chemical nomenclature conventions for domestic regulatory and research applications [1] [7]. This system ensures proper identification within Japanese scientific and industrial contexts [13].

XLogP3

2.6

Vapor Pressure

565.98 mmHg

Other CAS

375-03-1

Wikipedia

Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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